Product packaging for 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline(Cat. No.:CAS No. 162374-62-1)

4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline

Cat. No.: B2514777
CAS No.: 162374-62-1
M. Wt: 244.29
InChI Key: BDEYHVZNXILQCB-UHFFFAOYSA-N
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Description

Product Overview 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline is an organic compound with the molecular formula C13H9FN2S and a molecular weight of 244.29 g/mol . This solid compound features a benzothiazole core linked to a fluoro-substituted aniline, making it a valuable chemical intermediate in various research fields. Its structure is characterized by the SMILES notation NC1=CC=C(C2=NC3=CC=CC=C3S2)C(F)=C1 . The compound is assigned CAS Number 162374-62-1 . Research Applications and Value As a derivative of 2-arylbenzothiazole, this aniline serves as a critical synthetic precursor. Researchers utilize this compound in the development of novel heterocyclic systems and complex molecular architectures. The presence of both an electron-rich aniline group and an electron-deficient benzothiazole ring within the same molecule, further modulated by a fluorine substituent, creates a multifunctional scaffold. This structure is of significant interest in medicinal chemistry and materials science research for constructing compounds with potential biological activity or unique electronic properties. The primary amino group provides a handle for further functionalization through diazotization, amidation, and condensation reactions, enabling the synthesis of a diverse array of derivatives. Handling and Safety This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use. For research purposes, the compound is typically stored at ambient temperatures or under cold-chain conditions as specified by the supplier .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FN2S B2514777 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline CAS No. 162374-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEYHVZNXILQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162374-62-1
Record name 4-(1,3-benzothiazol-2-yl)-3-fluoroaniline
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Advanced Synthetic Methodologies for 4 1,3 Benzothiazol 2 Yl 3 Fluoroaniline and Its Congeners

Classical Multi-Step Synthetic Strategies from Precursor Anilines

Traditional synthetic routes to substituted benzothiazoles, including 4-(1,3-benzothiazol-2-yl)-3-fluoroaniline, typically involve the construction of the benzothiazole (B30560) ring from appropriately substituted anilines, followed by further functionalization.

Synthesis of 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole from 4-Fluoro-3-chloroaniline and Potassium Thiocyanate (B1210189)

A common precursor for more complex benzothiazole structures is 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, which can be synthesized from 4-fluoro-3-chloroaniline. This reaction is a classical example of benzothiazole ring formation via oxidative cyclization of a thiourea (B124793) intermediate.

The synthesis involves the reaction of 4-fluoro-3-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. scholarsresearchlibrary.comrjpbcs.comresearchgate.net The aniline (B41778) derivative reacts with potassium thiocyanate to form a phenylthiourea (B91264) intermediate, which then undergoes bromine-mediated oxidative cyclization to yield the 2-aminobenzothiazole (B30445) derivative. researchgate.net The reaction is typically carried out at low temperatures, often below 0°C, to control the reactivity of bromine. scholarsresearchlibrary.com The product, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole, can be isolated as a yellow crystalline solid. scholarsresearchlibrary.com

Table 1: Synthesis of 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole

Starting MaterialReagentsKey ConditionsProductYieldReference
4-Fluoro-3-chloroanilinePotassium thiocyanate, Bromine, Glacial acetic acidLow temperature (below 0°C), followed by stirring at room temperature2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole75% scholarsresearchlibrary.com

Diazotization and Coupling Reactions in Azo Dye Synthesis Involving Benzothiazole Moieties

The amino group on the aniline moiety of compounds like this compound can be readily converted into a diazonium salt, which can then be used in azo coupling reactions to synthesize a variety of azo dyes. pharmdguru.comslideshare.net This process involves treating the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. researchgate.net

The resulting diazonium salt is an electrophile that can react with electron-rich coupling components such as phenols, anilines, or other activated aromatic compounds in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- functional group. researchgate.netresearchgate.net Benzothiazole-based azo dyes are of commercial importance due to their bright colors and good dyeing properties. researchgate.net

Table 2: General Scheme for Azo Dye Synthesis from Benzothiazole Anilines

StepReactantsReagentsConditionsIntermediate/Product
DiazotizationThis compoundSodium nitrite, Hydrochloric acid0-5°C4-(1,3-Benzothiazol-2-yl)-3-fluorobenzenediazonium chloride
CouplingDiazonium salt, Coupling component (e.g., phenol, aniline)Alkaline or acidic medium0-5°CAzo dye derivative

Nucleophilic Substitution Reactions with Halogenated Benzothiazole Intermediates

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of halogenated benzothiazoles. In this type of reaction, a nucleophile replaces a halogen atom on the aromatic ring. Polyhaloanilines bearing an ortho halogen atom can undergo smooth nucleophilic aromatic substitution reactions with sulfur nucleophiles at relatively mild temperatures (95–120 °C). acs.orgresearchgate.net These reactions are often highly ortho-selective. acs.orgresearchgate.net

For instance, a halogenated derivative of this compound could react with various nucleophiles such as amines, alkoxides, or thiolates to introduce new functional groups. The reactivity of the halogenated benzothiazole is influenced by the position of the halogen and the presence of other electron-withdrawing or -donating groups on the ring. acs.org

Formation of Acetamide and Acetohydrazide Derivatives via Chloroacetyl Chloride Treatment

The amino group of this compound can be acylated using chloroacetyl chloride to form the corresponding chloroacetamide derivative. mdpi.comnih.gov This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov

The resulting N-(4-(1,3-benzothiazol-2-yl)-3-fluorophenyl)-2-chloroacetamide is a versatile intermediate. mdpi.com The chloroacetamide can undergo nucleophilic substitution with various nucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding acetohydrazide derivative. nih.govniscpr.res.in These acetohydrazides can be further reacted with aldehydes or ketones to form hydrazones or cyclized to form various heterocyclic systems. niscpr.res.in

Table 3: Synthesis of Acetamide and Acetohydrazide Derivatives

Starting MaterialReagent 1Reagent 2ProductReference
2-Aminobenzothiazole derivativeChloroacetyl chloride-2-Chloro-N-(benzothiazol-2-yl)acetamide nih.gov
2-Chloro-N-(benzothiazol-2-yl)acetamideHydrazine hydrate-2-(Benzothiazol-2-ylamino)acetohydrazide niscpr.res.in

Cyclization Reactions for Spiro and Fused Heterocyclic Systems (e.g., Thiadiazoles, Triazoles)

Benzothiazole derivatives are valuable precursors for the synthesis of more complex fused and spiro heterocyclic systems.

Thiadiazoles: 2-Aminobenzothiazole derivatives can be converted into thiosemicarbazides, which can then be cyclized to form 1,3,4-thiadiazoles. niscpr.res.in For example, treatment of a 2-aminobenzothiazole with carbon disulfide in the presence of ammonia (B1221849) and ethanol, followed by reaction with hydrazine hydrate, yields a thiosemicarbazide. niscpr.res.in This intermediate can then be cyclized with various reagents, such as aromatic carboxylic acids in the presence of phosphorus oxychloride, to afford 2,5-disubstituted-1,3,4-thiadiazoles. niscpr.res.inencyclopedia.pubresearchgate.netsemanticscholar.orgmdpi.com

Triazoles: 1,2,4-Triazole rings can also be fused or linked to the benzothiazole core. One common method involves the reaction of a benzothiazole-containing intermediate with a hydrazine derivative, followed by cyclization. For instance, a 2-aminobenzothiazole can be converted to a 4-amino-4H-1,2,4-triazole derivative by reaction with an appropriate precursor. nih.govresearchgate.net Another approach is the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, where one of the components contains a benzothiazole moiety, to form a 1,2,3-triazole. researchgate.netnih.gov

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for the synthesis of benzothiazoles. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. airo.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ias.ac.in The synthesis of benzothiazoles via the condensation of 2-aminothiophenols with aldehydes or carboxylic acids can be significantly accelerated under microwave irradiation. ias.ac.innih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative for benzothiazole synthesis. tandfonline.comtandfonline.comresearchgate.net Ultrasound irradiation can enhance reaction rates and yields in the condensation of 2-aminothiophenols with aldehydes, often under solvent-free conditions at room temperature. tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.gov

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource savings. Several one-pot methods for the synthesis of substituted benzothiazoles have been developed, for example, from 2-iodoaniline, aromatic aldehydes, and thiourea in refluxing water. acs.orgnanomaterchem.comresearchgate.net

Use of Green Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol. orgchemres.orgrsc.orgrsc.org Additionally, the use of reusable heterogeneous catalysts or metal-free organocatalysts is being explored to improve the sustainability of benzothiazole synthesis. nih.govorgchemres.org

Table 4: Comparison of Conventional and Green Synthetic Approaches for Benzothiazoles

ApproachTypical ConditionsAdvantages
Conventional Heating High temperatures, long reaction times, organic solventsWell-established methods
Microwave-Assisted Short reaction times (minutes), often solvent-free or with minimal solventRapid, high yields, cleaner reactions
Ultrasound-Assisted Room temperature, short reaction times, often solvent-freeEnergy efficient, mild conditions, high yields
One-Pot Synthesis Multiple steps in a single vesselIncreased efficiency, reduced waste, time-saving
Green Solvents/Catalysts Water, ethanol, reusable catalystsReduced environmental impact, improved safety

Transition Metal-Catalyzed Intramolecular Oxidative Cyclizations (e.g., RuCl3, Pd(OAc)2)

Transition metal-catalyzed reactions have become a powerful tool for constructing complex heterocyclic systems like benzothiazoles. These methods often proceed through C-H functionalization and intramolecular C-S bond formation, offering an efficient route to the benzothiazole core.

Palladium(II) acetate (B1210297) (Pd(OAc)2) has been effectively used in the catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides. acs.org This process involves an intramolecular oxidative cyclization through a C-H functionalization/C-S bond formation sequence. acs.org The catalytic system often requires co-catalysts or additives to facilitate the reoxidation of the palladium catalyst in the catalytic cycle. acs.org For instance, a system employing 10 mol % of a Pd(II) catalyst, with Cu(I) and Bu4NBr, has demonstrated high yields and good functional group tolerance. acs.org While specific examples using RuCl3 for this exact transformation are less common in recent literature, various transition metals, including palladium, copper, iron, and cobalt, are known to catalyze dehydrogenative cyclization reactions effectively. researchgate.net

Table 1: Key Features of Pd(OAc)2-Catalyzed Benzothiazole Synthesis

Feature Description Source(s)
Reaction Type Intramolecular C-H Functionalization / C-S Bond Formation acs.org
Precursor Thiobenzanilides acs.org
Catalyst Palladium(II) Acetate (Pd(OAc)2) or other Pd(II) salts acs.org
Key Advantage High yields with good functional group tolerance acs.org

| Common Additives | Copper(I) salts, Bu4NBr | acs.org |

One-Pot Synthetic Procedures for Enhanced Atom Economy

One-pot syntheses are highly desirable as they reduce waste, save time, and simplify experimental procedures, aligning with the principles of green chemistry. nih.gov Such procedures are particularly valuable for enhancing atom economy, where a maximum number of atoms from the reactants are incorporated into the final product. nih.govacs.org

Several one-pot methods for benzothiazole synthesis have been developed. A notable example is the tandem reaction of benzyl (B1604629) halides with o-aminobenzenethiol in DMSO, which proceeds without an additional oxidant to yield benzothiazoles. organic-chemistry.org This reaction involves an in-situ Kornblum oxidation of the benzyl halide to an aldehyde, followed by cyclization and aromatization. organic-chemistry.org Another approach involves a three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425), which allows for the simultaneous formation of C-N and C-S bonds under mild conditions. nih.gov These multistep, one-pot reactions are instrumental in designing biologically active compounds due to their efficiency and high yields. nih.gov

Solvent-Free or Neat Fusion Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net Solvent-free or "neat" reaction conditions, often assisted by microwave irradiation, offer a rapid, efficient, and environmentally friendly alternative for synthesizing benzothiazoles. nih.govresearchgate.net

The condensation of 2-aminothiophenol with various fatty acids, catalyzed by P4S10, can be completed in minutes under microwave irradiation without any solvent, resulting in high yields of 2-substituted benzothiazoles. nih.gov Similarly, base-promoted intramolecular C-S bond coupling of precursors like N'-(substituted)-N-(2-halophenyl)thioureas can be performed in dioxane without any transition metal, though this is not strictly solvent-free. nih.gov These solvent-free approaches not only minimize environmental impact but can also lead to improved reaction rates and yields. nih.govresearchgate.net

Strategies for Structural Diversification and Library Generation

The benzothiazole scaffold is a versatile platform for structural modification. researchgate.netbibliomed.org Its amenability to functionalization at multiple sites allows for the creation of large libraries of compounds for screening and developing new therapeutic agents. mdpi.com

Derivatization at the Anilino Nitrogen Position

The amino group of 2-aminobenzothiazole derivatives is an active and useful functionality that can be readily modified. nih.gov This position allows for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, to introduce diverse structural fragments. mdpi.comrsc.orgumpr.ac.id

For example, N-acetylation can be carried out directly using acetic acid. umpr.ac.id Regioselective N-alkylation has been achieved using benzylic alcohols as the alkylating agents. rsc.org Furthermore, the synthesis of derivatives with N-functionalized groups can be accomplished by protecting the 2-amino group, performing reactions on other parts of the molecule (like reducing a nitro group to an amine), and then functionalizing this new amino group before deprotection. mdpi.com These modifications are crucial for tuning the molecule's physicochemical and biological properties.

Substitution on the Benzothiazole Ring System

The benzene (B151609) ring fused to the thiazole (B1198619) is also a target for substitution, allowing for further structural diversification. mdpi.com The electron-rich nature of the bicyclic system makes it amenable to various functionalization reactions. nih.gov

Modern methods focus on direct C-H functionalization, which avoids the need for pre-functionalized substrates. researchgate.net For instance, visible light-mediated photoredox catalysis has been used for the C-H functionalization of benzothiazoles, providing a mild and efficient methodology that avoids direct metal catalysts. researchgate.net Such strategies allow for the introduction of a wide array of substituents onto the benzothiazole core, which can significantly influence the compound's biological activity. researchgate.net

Incorporation of Distinct Heterocyclic Moieties (e.g., Pyrazolones, Piperazines)

Hybridizing the benzothiazole scaffold with other heterocyclic motifs is a common and effective strategy in drug design to create molecules with improved or novel biological activities. researchgate.net Piperazine (B1678402) and pyrazolone (B3327878) are two such moieties that are frequently incorporated.

The piperazine ring is a well-known motif in drug design and can be introduced onto the benzothiazole core, often at the 2-position, through nucleophilic substitution of a suitable leaving group like a chlorine atom. researchgate.netnih.gov Benzothiazole-piperazine conjugates have been explored for a wide range of pharmacological activities. nih.govnih.gov

Pyrazolones, another class of compounds with significant therapeutic potential, can also be linked to the benzothiazole nucleus. derpharmachemica.comnih.gov The synthesis often involves condensing a benzothiazole-containing hydrazine with a β-ketoester or a similar precursor to form the pyrazolone ring. derpharmachemica.comresearchgate.net These hybrid molecules combine the structural features of both heterocycles, potentially leading to synergistic effects and enhanced biological profiles.

Table 2: Summary of Structural Diversification Strategies

Strategy Target Position/Region Example Moieties/Reactions Purpose Source(s)
N-Derivatization Anilino Nitrogen Acylation, Alkylation, Sulfonylation Modulate physicochemical properties mdpi.comrsc.orgumpr.ac.id
Ring Substitution Benzothiazole Core (Benzene part) C-H Functionalization Introduce diverse functional groups researchgate.netresearchgate.net

| Heterocycle Incorporation | Typically C-2 position | Piperazines, Pyrazolones | Create hybrid molecules with novel bioactivity | researchgate.netnih.govderpharmachemica.com |

Comprehensive Spectroscopic and Structural Elucidation of Benzothiazole Fluoroaniline Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods offer a non-destructive means to probe the chemical structure of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline. These techniques are fundamental in confirming the synthesis of the target molecule and elucidating the electronic environment of its constituent atoms.

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

¹H NMR spectroscopy of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the benzothiazole (B30560) and fluoroaniline (B8554772) rings resonate in the downfield region, generally between δ 6.0 and 9.5 ppm, a characteristic of protons attached to sp²-hybridized carbon atoms.

The protons on the fluoroaniline ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The amino (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be variable (δ 0.5 - 5.0 ppm) due to factors like solvent and concentration, which influence hydrogen bonding. pdx.edu The integration of the peak areas in the ¹H NMR spectrum confirms the number of protons in each unique environment, aligning with the expected molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Specific data not available in search results Aromatic Protons

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display a series of peaks, each corresponding to a unique carbon atom in the molecule. The carbon atoms of the aromatic rings typically resonate in the range of δ 110-160 ppm.

The carbon atom directly bonded to the fluorine atom will show a characteristic splitting (a doublet) due to carbon-fluorine (C-F) coupling, a key indicator of the fluorine's position on the aniline (B41778) ring. The C-F coupling constant is a valuable piece of structural information. The carbon atom of the C=N bond within the thiazole (B1198619) ring is expected to appear further downfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
Specific data not available in search results Aromatic Carbons
Specific data not available in search results C-F (doublet)

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation.

The FTIR spectrum of this compound provides direct evidence for the presence of its key functional groups. The characteristic N-H stretching vibrations of the primary amine (-NH₂) group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹.

The C=N stretching vibration of the thiazole ring typically absorbs in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (ν) cm⁻¹ Intensity Assignment
3300-3500 Medium-Strong N-H Stretch (-NH₂)
>3000 Medium Aromatic C-H Stretch
1600-1650 Medium-Strong C=N Stretch (Thiazole)
1450-1600 Medium-Strong Aromatic C=C Stretch

Note: The table represents expected absorption ranges for the functional groups present in the molecule.

ATR-FTIR is a sampling technique that simplifies the analysis of solid and liquid samples. It is particularly useful for obtaining high-quality spectra of solid powders without the need for sample preparation like making KBr pellets. The ATR-FTIR spectrum of this compound is expected to be very similar to its transmission FTIR spectrum, displaying the same characteristic absorption bands corresponding to its functional groups. This technique is valuable for rapid and routine analysis of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₉FN₂S, the monoisotopic mass is 244.04704 Da. High-resolution mass spectrometry (HRMS) would be expected to provide a measured mass very close to this theoretical value, thus confirming the elemental composition.

When subjected to ionization, the molecule will form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) will be detected. The presence of isotopes, particularly ¹³C and ³⁴S, will result in M+1 and M+2 peaks of predictable relative intensities.

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways, characteristic of benzothiazole and aniline derivatives. Common fragmentation would involve the cleavage of the bond between the benzothiazole and the fluoroaniline moieties. The stability of the benzothiazole ring suggests that a significant fragment ion corresponding to this part of the molecule would be observed. Further fragmentation could involve the loss of small neutral molecules such as HCN or F from the fluoroaniline ring.

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺245.05432
[M+Na]⁺267.03626
[M-H]⁻243.03976
[M+NH₄]⁺262.08086
[M+K]⁺283.01020
Direct Probe Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would provide information on its purity and would also yield a mass spectrum that can be used for structural confirmation.

In a typical GC-MS analysis, the compound would be injected into the gas chromatograph, where it would be vaporized and separated from any impurities on a capillary column. The retention time of the compound is a characteristic property under a given set of chromatographic conditions. After elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be compared with spectral libraries for identification. The sharpness of the chromatographic peak would be indicative of the compound's purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. For organic molecules with conjugated systems, such as this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukslideshare.netlibretexts.org

The structure of this compound contains both the benzothiazole and the fluoroaniline ring systems, which are chromophores. The extended conjugation between these two rings is expected to result in absorption bands in the near-UV region. nih.gov

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atoms) to a π* antibonding orbital. shu.ac.uk The absorption maxima (λₘₐₓ) for this compound are anticipated to be in the range of 250-400 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice.

While no specific single-crystal X-ray diffraction data for this compound is currently available in the public domain, studies on similar benzothiazole derivatives reveal common structural features. mdpi.com A crystal structure of this compound would be expected to show a nearly planar benzothiazole ring system. The dihedral angle between the benzothiazole and the fluoroaniline rings would be a key structural parameter, indicating the degree of twist between the two aromatic systems. Intermolecular interactions, such as hydrogen bonding involving the aniline -NH₂ group, and π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing.

Elemental Analysis (CHN) for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. The theoretical elemental composition of this compound (C₁₃H₉FN₂S) has been calculated. Experimental values obtained from a pure sample would be expected to be in close agreement with these theoretical percentages (typically within ±0.4%).

Theoretical Elemental Analysis for C₁₃H₉FN₂S

ElementSymbolPercentage
CarbonC63.92%
HydrogenH3.71%
NitrogenN11.47%

Chromatographic Methods for Purity and Reaction Monitoring (e.g., Thin Layer Chromatography (TLC))

Chromatographic methods are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for these purposes in synthetic organic chemistry. researchgate.netnanobioletters.com

For this compound, TLC would be employed to monitor its synthesis. nanobioletters.com A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase. A common solvent system for benzothiazole derivatives is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nanobioletters.com The ratio of these solvents would be optimized to achieve good separation between the starting materials, intermediates, and the final product.

The spots on the TLC plate can be visualized under UV light, as the aromatic rings in the compound will fluoresce or absorb UV radiation. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. A pure sample of this compound should appear as a single spot on the TLC plate.

Computational and Theoretical Chemistry Investigations of 4 1,3 Benzothiazol 2 Yl 3 Fluoroaniline

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. DFT methods are widely used to investigate the electronic structure, geometry, and various physicochemical properties of benzothiazole (B30560) derivatives and other aromatic compounds. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is frequently employed for such studies to achieve reliable predictions.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the system is minimized. For a molecule like 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline, a key structural parameter is the dihedral angle between the benzothiazole ring system and the fluoroaniline (B8554772) ring. In a related, non-fluorinated crystal structure, the dihedral angle between the benzothiazole unit and the adjacent benzene (B151609) ring was found to be 7.22°.

Theoretical calculations on similar molecules, such as benzyl(3-fluoro-4-morpholinophenyl)carbamate, have determined bond lengths and angles using DFT methods. For instance, C-C bond lengths in aromatic rings are typically around 1.38-1.40 Å, while the C-F bond is approximately 1.36 Å. The C-N bonds within a thiazole (B1198619) ring system show

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. For benzothiazole derivatives, this analysis typically highlights the significance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. mdpi.comnih.gov

The analysis generates a three-dimensional surface colored according to various properties, such as d_norm, which indicates the nature of intermolecular contacts. Red spots on the d_norm map signify close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker interactions. researchgate.net

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzothiazole Derivative

Interaction Type Percentage Contribution (%)
H···H 47.0
H···O/O···H 16.9
H···C/C···H 8.0
H···S/S···H 7.6

Data is representative of a similar benzothiazole structure to illustrate typical findings from this analysis. nih.gov

These analyses confirm that weak interactions like van der Waals forces and hydrogen bonding are the primary forces governing the molecular packing in the crystals of benzothiazole-containing compounds. nih.govnih.gov

Computational Assessment of Drug-Likeness and Pharmacokinetic Properties

Computational tools are instrumental in the early stages of drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

Predictive Studies on Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability after oral administration. nih.gov Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR), are frequently used to predict this property. nih.gov For benzothiazole derivatives, programs like ALOGPS can be employed to calculate solubility and lipophilicity (logP). ijper.org These predictions are guided by the compound's structural features. Generally, compounds that adhere to established criteria, such as having a moderate logP value, are considered more likely to possess adequate solubility for oral absorption. ijper.org

Analysis of Passive Permeability Across Biological Barriers (e.g., Gastrointestinal Tract, Blood-Brain Barrier)

The ability of a drug to passively diffuse across biological membranes like the gastrointestinal lining and the blood-brain barrier is crucial for its efficacy. This property is often predicted using established guidelines such as Lipinski's Rule of Five and Veber's rules. nih.govnih.gov These rules consider physicochemical properties including molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). nih.govorientjchem.org

Another key parameter is the polar surface area (PSA), which is often used to predict intestinal absorption. A common formula to estimate the percentage of absorption is: %ABS = 109 - 0.345 * PSA. ijper.org Compounds with a PSA of less than 140 Ų are generally predicted to have good cell permeability. Benzothiazole derivatives are often evaluated against these criteria to assess their potential as orally bioavailable drugs. ijper.orgnih.gov

Metabolic Stability Predictions

Metabolic stability is a key factor determining a drug's half-life and duration of action in the body. nuvisan.com In vitro assays using liver microsomes or hepatocytes are the standard method for assessing this property. nuvisan.comnih.gov For fluorinated aromatic compounds, the position of the fluorine atom can significantly impact metabolic stability. Studies on fluoroanilino-quinazolines have shown that compounds with a 4-fluoroanilino moiety undergo rapid metabolic defluorination. nih.gov In contrast, derivatives containing 2-fluoroaniline and 3-fluoroaniline structures are significantly more stable in human hepatocyte assays. nih.gov This suggests that this compound, which features a 3-fluoroaniline group, would be predicted to have greater metabolic stability compared to a 4-fluoro isomer, making it a more suitable candidate for in vivo applications. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for Drug-Likeness

Property Predicted Value / Guideline Relevance
Molecular Weight (MW) < 500 g/mol Lipinski's Rule for permeability nih.gov
LogP (Lipophilicity) < 5 Lipinski's Rule for permeability and solubility nih.gov
Hydrogen Bond Donors < 5 Lipinski's Rule for permeability nih.gov
Hydrogen Bond Acceptors < 10 Lipinski's Rule for permeability nih.gov
Rotatable Bonds ≤ 10 Veber's Rule for oral bioavailability nih.gov
Polar Surface Area (PSA) < 140 Ų Intestinal absorption and BBB penetration ijper.org
Metabolic Stability High (predicted) Based on the stability of 3-fluoroaniline moiety nih.gov

This table outlines the general parameters used in computational drug-likeness assessment.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as a small molecule drug, binds to its protein target. These methods are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Identification of Putative Binding Sites and Residue Interactions

Molecular docking simulations place a ligand into the binding site of a protein and score the potential binding poses. This process helps identify the most likely binding orientation and the key intermolecular interactions that stabilize the ligand-protein complex. nih.gov For benzothiazole derivatives, docking studies have been performed against various protein targets to explore their potential as inhibitors. nih.govconnectjournals.comnih.gov

The analysis of the docked pose reveals specific interactions between the ligand and amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in a docking study of benzothiazinone derivatives, specific interactions were identified with a range of amino acid residues such as ProA:116, GlyA:117, and TyrA:314. nih.gov Identifying these interacting residues is the first step in understanding the structural basis of the ligand's activity and provides a roadmap for future structural modifications to improve binding affinity. nih.gov

Table 3: Example of Ligand-Target Interactions Identified Through Molecular Docking for a Benzothiazole Analog

Interacting Residue Type of Interaction
TyrA:314 Hydrogen Bond
ProA:116 Hydrophobic
LeuA:115 Hydrophobic
TrpA:230 Hydrophobic
PheA:199 π-π Stacking

Data is representative of docking studies on similar benzothiazole-containing structures to illustrate the types of interactions typically identified. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-fluoroaniline
3-fluoroaniline

Elucidation of Specific Binding Modes within Protein Active Sites

The general principles of molecular recognition suggest that this compound would likely engage with a protein's active site through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. The benzothiazole moiety, with its aromatic and heterocyclic nature, could participate in π-π stacking or T-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen and sulfur atoms within the benzothiazole ring system, as well as the fluorine and amino groups on the aniline (B41778) ring, present potential sites for hydrogen bond formation with polar residues or the protein backbone.

Despite these theoretical considerations, the absence of specific computational data prevents the construction of a detailed and evidence-based narrative of its binding mechanics with any particular protein target. Consequently, data tables summarizing binding energies, dissociation constants (Kd), or lists of interacting residues cannot be provided for this compound. Further computational research, including molecular docking simulations and molecular dynamics studies, is required to elucidate the specific binding modes of this compound with various protein targets. Such studies would be invaluable in understanding its potential pharmacological activities and for the rational design of more potent and selective derivatives.

Structure Activity Relationship Sar and Mechanistic Exploration of Benzothiazole Fluoroaniline Derivatives

Influence of the Fluorine Atom Position and Substituent Effects on Biological Activity

The introduction of fluorine into the benzothiazole (B30560) scaffold significantly modulates the biological activity of the resulting compounds. The position of the fluorine atom, along with the nature of other substituents, plays a critical role in determining the potency and selectivity of these derivatives.

Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, yet it can drastically alter the electronic properties of the molecule. nih.gov This can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased membrane permeability. researchgate.netresearchgate.net For instance, research on N-alkylbromo-benzothiazoles has shown that incorporating a strong electron-withdrawing atom like fluorine, particularly at the 6-position of the benzothiazole ring, can improve cytotoxicity against specific cancer cell lines. nih.gov One study highlighted that a 6-fluoro benzothiazole derivative exhibited potent activity against the leukemia THP-1 cancer cell line, surpassing that of the chemotherapy agent mitomycin-C. nih.gov

Conversely, the placement of the fluorine atom is crucial. A comparative study indicated that a chlorine substituent at the 6th position of the benzothiazole ring resulted in a notable increase in bioactivity compared to a fluorine substitution at the 5th position, suggesting that both the type of halogen and its location are key determinants of biological effect. frontiersin.org The favorable impact of aromatic fluorine on antitumor activity is often attributed to its ability to enhance drug-target interactions, potentially through the formation of hydrogen bonds. researchgate.net

The following table summarizes the observed effects of various substituents on the biological activity of benzothiazole derivatives, based on findings from multiple studies.

PositionSubstituentEffect on Biological Activity
Benzothiazole Ring
2Varied SubstituentsCritical for activity; often a site for linking to other moieties. benthamscience.com
5FluorineLess effective in increasing bioactivity compared to a 6-chloro substituent. frontiersin.org
6FluorineImproves cytotoxicity against certain cancer cell lines. nih.gov
6ChlorineNotable increase in bioactivity. frontiersin.org
6Electron-withdrawing groups (NO2, COOH, halogens)Generally associated with better antitubercular activity. chemistryjournal.net
Aniline (B41778) Ring (General)
3' (of 2-phenyl group)Methyl or HalogenEnhances potency and broadens the spectrum of anticancer action. chemistryjournal.net

Impact of Substitution Patterns and Electronic Properties on Potency and Selectivity

The electronic properties of substituents on the benzothiazole-aniline core are fundamental to the molecule's potency and selectivity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fine-tune the molecule's interaction with its biological targets.

Studies have consistently shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating pharmacological activity. benthamscience.comrjptonline.org Generally, the presence of EWGs, such as halogens or nitro groups, tends to enhance the biological activity of benzothiazole derivatives. chemistryjournal.net For example, in a series of 2-(4-aminophenyl)benzothiazoles, fluorinated analogs were developed to successfully block C-oxidation, indicating an enhancement of metabolic stability. chemistryjournal.net The substitution of a nitro group (-NO2) on a furan (B31954) ring attached to a benzothiazole derivative led to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for charge transport and optoelectronic properties. nih.gov

Structure-activity relationship (SAR) studies on benzothiazole-phenyl analogs designed as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that trifluoromethyl groups (an EWG) on the aromatic rings were well-tolerated by the target enzymes. nih.gov This highlights how specific electronic modifications can be compatible with enzyme active sites, thereby influencing potency.

Tautomerism and Conformational Dynamics in Related Azo-Benzothiazole Dyes

In related chemical structures, such as azo dyes derived from benzothiazole, the phenomena of tautomerism and conformational dynamics are prominent. These dyes often exhibit azo-hydrazone tautomerism, where an equilibrium exists between the azo (-N=N-) form and the hydrazone (-C=N-NH-) form. uochb.czunifr.ch

Several studies on benzothiazolyl azo dyes have demonstrated that the hydrazone tautomer is often more stable than the azo form. researchgate.netresearchgate.net For example, NMR spectroscopic investigation of 1,3-benzothiazol-2-ylacetonitrile azo dyes revealed that they predominantly exist in the Z-hydrazone form, which is stabilized by an intramolecular hydrogen bond. diva-portal.org Similarly, single-crystal X-ray diffraction studies of other benzothiazole azo derivatives confirmed the presence of the hydrazone tautomer in the solid state. researchgate.netresearchgate.net This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. unifr.chresearchgate.net

Correlations between Electronic Structure and Photophysical Characteristics

The electronic structure of benzothiazole-fluoroaniline derivatives is directly correlated with their photophysical properties, such as absorption and fluorescence. The HOMO and LUMO energy levels and their distribution are key to understanding these characteristics. researchgate.netscirp.org

Significant intramolecular charge transfer (ICT) has been observed in benzothiazole derivatives, where the HOMO is often delocalized on one part of the molecule (e.g., the aniline ring) and the LUMO is localized on another (e.g., the benzothiazole moiety). nih.govresearchgate.net Substituents play a crucial role in modulating these energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap and a red-shift (bathochromic shift) in the absorption and emission spectra. researchgate.netnih.gov

For example, in a study of 2-(2'-hydroxy-4'-R-phenyl)benzothiazole derivatives, a bathochromic shift in emission was observed for electron-donating groups, whereas a hypsochromic (blue) shift was seen with electron-withdrawing groups. researchgate.net This tunability of photophysical properties makes these compounds valuable as fluorescent probes and materials for organic light-emitting devices (OLEDs). mdpi.com

Electrophilicity Index as a Predictor of Lightfastness

Lightfastness, the resistance of a colorant to fading upon exposure to light, is a critical property for dyes. wikipedia.org Photodegradation is often initiated by high-energy UV radiation breaking down the chemical structure of the chromophore. wikipedia.org For benzothiazole-based azo dyes, the electrophilicity index (ω) has been identified as a useful theoretical predictor of their photostability. researchgate.netymerdigital.com

The electrophilicity index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to absorb energy by accepting electrons, which can dissipate the energy from light and prevent the degradation of the dye's structure. ymerdigital.com This correlation allows for the computational screening of dye candidates for improved lightfastness. The ability of a dye molecule to hold onto electrons is directly related to the photostability of the dyed fabric; by absorbing the energy from light, the molecule nullifies the fading effect. ymerdigital.com

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Fluorescent Derivatives

A fascinating photophysical process observed in certain fluorescent benzothiazole derivatives, particularly those with a hydroxyl group ortho to the benzothiazole linkage (e.g., 2-(2'-hydroxyphenyl)benzothiazole, HBT), is excited-state intramolecular proton transfer (ESIPT). frontiersin.orgbohrium.com

Upon photoexcitation, the acidity of the phenolic proton increases, facilitating an ultrafast transfer of the proton from the hydroxyl group (enol form) to the nitrogen atom of the benzothiazole ring (keto form). bohrium.comacs.org This tautomerization creates a new excited species (the keto tautomer) which then relaxes to the ground state by emitting a photon. Because the keto form has a different electronic structure and is more delocalized, its fluorescence emission is significantly red-shifted compared to the absorption of the initial enol form. This process results in an unusually large Stokes shift, which is the difference between the absorption and emission maxima. acs.org

The ESIPT mechanism not only provides a pathway for long-wavelength fluorescence but also enhances the photochemical stability of the molecule. acs.org The efficiency of ESIPT and the resulting fluorescence properties can be modulated by the position and electronic nature of substituents on the aromatic rings. nih.gov For instance, mimicking the ESIPT effect by complexing heteroatoms with a boron atom has been shown to significantly red-shift the emission wavelengths and enhance the quantum yields of HBT derivatives. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. chula.ac.th This approach is widely applied to benzothiazole derivatives to guide the design of new, more potent compounds and to understand the structural features essential for their activity. thaiscience.info

Various QSAR studies have been performed on benzothiazole analogs for different therapeutic targets, including anticancer agents and protein kinase inhibitors. chula.ac.thbenthamdirect.commdpi.com These models often employ a range of molecular descriptors, including:

Physicochemical descriptors: Properties like hydrophobicity, electronic parameters, and steric factors. chula.ac.th

3D descriptors: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields around the molecules. ijpsr.com

For example, a QSAR study on benzothiazole derivatives as p56lck inhibitors identified subdivided surface area, partial charges, and water-accessible surface area as major contributing descriptors for inhibitory activity. benthamdirect.com Another study on anticancer benzothiazoles used a group-based QSAR (G-QSAR) model, which revealed that the presence of hydrophobic groups on one fragment of the molecule would potentiate anticancer activity. chula.ac.th These models, once validated, provide predictive tools to estimate the activity of novel compounds before their synthesis, thus streamlining the drug discovery process. thaiscience.infobenthamdirect.com

The table below presents examples of statistical parameters from QSAR studies on benzothiazole derivatives, illustrating the predictive power of these models.

QSAR Model TypeTargetr² (Correlation Coefficient)q² (Cross-validated r²)pred_r² (Predictive r²)Key Descriptors
G-QSAR chula.ac.thAnticancer (general)0.810.750.70Hydrophilicity, Chain Count, Delta Epsilon C
2D-QSAR benthamdirect.comp56lck Inhibitors0.9830.7230.765Surface Area, Partial Charge, Water Accessible Surface Area
3D-QSAR (CoMFA/CoMSIA) ijpsr.comp56lck Inhibitors0.966 / 0.9560.710 / 0.642-Steric and Electrostatic Fields

Investigation of Receptor Binding Affinity and Ligand Efficiency through Computational Methods

Computational chemistry has emerged as an indispensable tool in the exploration of structure-activity relationships (SAR) and the elucidation of the mechanistic basis for the biological activity of novel compounds. For benzothiazole-fluoroaniline derivatives, computational methods, including molecular docking and Density Functional Theory (DFT), provide profound insights into their interactions with biological targets, helping to predict binding affinities and guide the design of more potent molecules.

Molecular docking studies are pivotal in predicting the binding orientation and affinity of a ligand to a specific receptor. For instance, in studies involving benzothiazole derivatives, docking simulations have been used to identify plausible mechanisms of action, such as the inhibition of enzymes like LD-carboxypeptidase or kinase domains. mdpi.comnih.gov These simulations calculate a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study of benzothiazole-chromone hybrids as potential ATR kinase inhibitors, compound 2c exhibited the highest docking score of -5.5 kcal/mol, engaging in hydrogen bonding, π-π stacking, and π-cation interactions within the binding site. nih.gov Similarly, docking studies of benzothiazole-thiazolidinone analogues against the CYP450 3A4 protein revealed that compound 5b had a high docking score of -8.634, suggesting strong binding potential. researchgate.net

The insights from molecular docking can be further refined by Molecular Dynamics (MD) simulations, which model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the interactions and confirming the stability of the binding. nih.govnih.gov

Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic properties of molecules, which are crucial for their reactivity and interaction with receptors. DFT calculations can determine various reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can more easily participate in charge-transfer interactions with a receptor. mdpi.com

A computational study on a series of benzothiazole derivatives highlighted the influence of different substituents on the electronic structure. mdpi.com It was observed that the introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), can lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.com Conversely, the absence of a substituent generally leads to a larger energy gap and greater stability. mdpi.com These findings are critical for SAR, as they allow researchers to rationally modify the chemical structure to tune its electronic properties and, consequently, its biological activity.

The following table summarizes key computational parameters for a selection of benzothiazole derivatives from a DFT study, illustrating the impact of substitution on their electronic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Compound 1 -6.49-1.784.71
Compound 2 -6.65-2.134.52
Compound 3 -6.22-1.654.57
Compound 4 -7.02-2.564.46
Compound 5 -6.41-1.684.73
Data sourced from a computational study on benzothiazole derivatives, where compounds differ by substitutions on a phenyl ring attached to the benzothiazole core. mdpi.com

In addition to binding affinity, ligand efficiency (LE) is an important metric in drug design. It relates the potency of a compound to its size (typically measured by the number of heavy atoms). By using computational methods to predict binding energies, researchers can estimate the ligand efficiency of various benzothiazole-fluoroaniline derivatives, prioritizing smaller, more efficient molecules for further development. This approach helps in optimizing lead compounds to achieve a better balance of potency and physicochemical properties.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also frequently coupled with binding studies to establish a relationship between the physicochemical properties of designed compounds and their potential in-vivo activity, ensuring that potent binders also possess favorable drug-like characteristics. nih.govresearchgate.net Through the integrated use of these computational techniques, the investigation into benzothiazole-fluoroaniline derivatives can be significantly accelerated, enabling a more targeted and efficient discovery of new therapeutic agents.

Advanced Biological Target Interaction and Chemo Sensing Applications

Molecular Target Engagement and Enzyme Inhibition Studies

Research into derivatives of the 4-(1,3-benzothiazol-2-yl)aniline structure has identified potent inhibitory activity against several critical enzymes involved in human disease. These studies highlight the potential for developing selective and powerful therapeutic agents based on this scaffold.

Monoacylglycerol Lipase (hMAGL) Inhibition by N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide Derivatives

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). researchgate.net Inhibition of MAGL can produce therapeutic benefits, and there is growing interest in developing potent and selective MAGL inhibitors. researchgate.net Within this context, a novel human MAGL inhibitor, N-[4-(1,3-benzothiazol-2-yl)-phenyl]-2-(benzotriazol-1-yl)acetamide, has been identified. This compound, a derivative of the core benzothiazole (B30560) structure, underscores the potential of this chemical class to target enzymes within the endocannabinoid system. researchgate.net The anticancer potential of benzothiazole derivatives, in general, has prompted further exploration to refine the structural features essential for MAGL inhibition. researchgate.net

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition byacs.orgnih.govresearchgate.netTriazolo[3,4-b]benzothiazole Scaffolds

A significant area of research has focused on the acs.orgnih.govresearchgate.nettriazolo[3,4-b]benzothiazole (TBT) scaffold, a tricyclic system derived from the benzothiazole core, as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. acs.orgnih.govbiorxiv.org These enzymes are crucial for various cellular processes, including DNA repair and cell death. nih.gov The TBT scaffold acts as a nicotinamide mimic, effectively competing with the natural substrate (NAD+) in the binding pocket of PARP enzymes. acs.orgnih.govnih.gov This competitive inhibition forms the basis of its therapeutic potential.

Exploration of Potency and Selectivity across PARP Isoforms (e.g., PARP10, PARP15, PARP12, PARP2)

The substitution pattern around the central TBT core dictates the potency and selectivity of inhibition across different PARP family enzymes. acs.orgnih.gov Specific derivatives have shown nanomolar efficacy and selectivity for either mono-ADP-ribosyltransferases (mono-ARTs) or poly-ADP-ribosyltransferases (poly-ARTs). nih.govresearchgate.net

For instance, 3-amino derivatives such as compound 27 (OUL232) have emerged as powerful inhibitors of mono-ARTs, including PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15. acs.orgnih.gov Compound 27 is particularly noteworthy as the most potent PARP10 inhibitor discovered to date, with an IC50 of 7.8 nM, and the first potent inhibitor reported for PARP12 (IC50 of 160 nM). nih.govnih.gov It also demonstrates strong inhibition of PARP15 with an IC50 of 56 nM. nih.gov

Conversely, the 7-hydroxy derivative, 16 (OUL245) , displays selectivity for poly-ARTs, acting as a potent and specific PARP2 inhibitor with an IC50 of 44 nM and exhibiting a 13-fold selectivity over the structurally similar PARP1. nih.gov

Inhibitory Activity of acs.orgnih.govresearchgate.netTriazolo[3,4-b]benzothiazole Derivatives on PARP Isoforms
CompoundTarget PARP IsoformIC50 (nM)Selectivity Notes
27 (OUL232)PARP107.8Most potent PARP10 inhibitor to date. acs.orgnih.gov
27 (OUL232)PARP12160First potent PARP12 inhibitor reported. nih.govnih.gov
27 (OUL232)PARP1556Highly potent against PARP15. nih.govnih.gov
16 (OUL245)PARP244Selective for poly-ARTs; 13-fold selectivity over PARP1. nih.gov
Cellular Engagement and Intracellular Target Inhibition

A crucial aspect of drug development is ensuring that enzyme inhibitors can penetrate cells and engage with their intracellular targets. Studies have demonstrated that TBT-based inhibitors can enter cells and interact with the target proteins. acs.orgnih.govbiorxiv.org The most potent of these compounds, compound 27 (OUL232) , showed a cellular engagement EC50 value of 150 nM in a HeLa cell model. nih.govnih.gov Importantly, the core TBT scaffold does not exhibit inherent cell toxicity, which, combined with favorable ADME (absorption, distribution, metabolism, and excretion) properties, highlights its potential for future drug development. acs.orgnih.govresearchgate.net

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition and Related Signaling Pathways (CDK2, Akt, mTOR, p42/44 MAPK)

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various human cancers, making it a key target for therapeutic intervention. nih.gov Benzothiazole derivatives have been shown to suppress this pathway. For example, the novel benzothiazole derivative PB11 induces apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. nih.govnih.gov Treatment with PB11 leads to the downregulation of PI3K and AKT protein levels. nih.gov While specific studies on 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline derivatives as direct inhibitors of the PI3Kγ isoform are less detailed in the available literature, the broader class of benzothiazoles shows clear interaction with this critical cancer-related pathway. Ataxia telangiectasia mutated and Rad-3 related (ATR) kinase, a member of the PI3K-related kinase (PIKK) family, is another target for which benzothiazole derivatives have been investigated as potential inhibitors. mdpi.com

Development as Bioactive Agents (Focus on mechanisms of action and structure-activity relationships)

The development of benzothiazole derivatives as bioactive agents is heavily reliant on understanding their structure-activity relationships (SAR). The chemical manipulability of the benzothiazole ring allows for the synthesis of a wide array of derivatives with varied biological activities. mdpi.comrjptonline.org

The mechanism of action for TBT-based PARP inhibitors involves mimicking the nicotinamide portion of NAD+, enabling them to bind to the enzyme's active site. acs.orgnih.gov The SAR studies reveal that substitutions at different positions on the TBT scaffold are critical for determining selectivity between mono- and poly-ARTs. nih.gov Specifically, a 3-amino group is crucial for potent activity against mono-ARTs like PARP10, as it forms a key hydrogen bond that anchors the inhibitor in the binding pocket, similar to the native nicotinamide substrate. nih.gov In contrast, a 7-hydroxy group confers selectivity towards the poly-ART PARP2. nih.gov

For other targets, SAR studies on benzothiazole-phenyl analogs have indicated that the placement of trifluoromethyl groups on the aromatic rings is well-tolerated by target enzymes, although it did not necessarily improve metabolic stability. nih.gov The versatility of the benzothiazole scaffold allows for its incorporation into various molecular frameworks to target different enzymes, including kinases and lipases, making it a privileged structure in medicinal chemistry. benthamscience.comresearchgate.net

Chemo-sensing and Optical Device Applications

Beyond their biological applications, benzothiazole derivatives are valuable fluorophores used in the design of optical sensing devices. mdpi.com Their unique photophysical properties make them ideal core structures for chemosensors that can detect a variety of analytes.

The design of chemosensors based on the benzothiazole core relies on several key photophysical principles that translate a molecular recognition event into a measurable optical signal (colorimetric or fluorescent).

Intramolecular Charge Transfer (ICT): A common design strategy involves creating a molecule with an electron-donating part and an electron-accepting part, linked by a π-conjugated system. The benzothiazole moiety can act as an electron donor or be part of the conjugated system. scispace.com The binding of an analyte can disrupt or modify this ICT process, leading to a significant shift in the absorption (color change) or emission (fluorescence change) spectra. For example, the nucleophilic addition of a cyanide ion to a vinyl double bond in a benzothiazole-based sensor can interrupt the ICT pathway, causing a detectable optical response. scispace.comrsc.org

Aggregation-Induced Emission (AIE): In contrast to the common phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emission upon aggregation, AIE-active compounds become highly fluorescent when they aggregate. mdpi.com This principle can be harnessed for sensor design. For instance, a benzothiazole-based sensor functionalized with specific groups can be designed to aggregate in the presence of a target analyte, leading to a "turn-on" fluorescence signal. usak.edu.tr

Excited-State Intramolecular Proton Transfer (ESIPT): This phenomenon involves the transfer of a proton within the molecule upon photoexcitation. Benzothiazole derivatives can be modified with groups that facilitate ESIPT, resulting in dual emission bands and a large Stokes' shift. The interaction with an analyte, such as through hydrogen bonding, can modulate the ESIPT process, leading to a ratiometric fluorescence response, which is highly desirable for accurate sensing. usak.edu.tr

Chemodosimeters: Unlike chemosensors which exhibit reversible binding, chemodosimeters undergo an irreversible chemical reaction with the analyte. mdpi.com This reaction creates a new chemical species with distinct optical properties. The benzothiazole core can be part of a molecule that, for example, reacts covalently with an analyte, causing a permanent change in its color or fluorescence. mdpi.comrsc.org

These design principles allow for the creation of highly selective and sensitive benzothiazole-based sensors for various analytes, including metal ions (e.g., Zn²⁺, Cu²⁺) and anions (e.g., CN⁻, CNO⁻), with applications in environmental monitoring and biological imaging. usak.edu.tracs.org

Selective Detection of Cationic Analytes (e.g., Heavy Metal Ions: Cu²⁺, Pd²⁺, Ag⁺, Cd²⁺, Fe³⁺, Sn²⁺)

The benzothiazole framework is a well-established platform for the design of fluorescent chemosensors for various metal ions. The nitrogen and sulfur atoms within the thiazole (B1198619) ring can act as effective coordination sites for metal cations. The interaction with these ions often leads to a discernible change in the compound's fluorescence properties, such as quenching (turn-off) or enhancement (turn-on), allowing for selective detection.

Derivatives of benzothiazole have demonstrated high selectivity and sensitivity for a range of heavy metal ions. For instance, benzothiazole-based probes have been successfully employed for the detection of Fe³⁺ with a "turn-off" fluorescence response in aqueous solutions. researchgate.netresearchgate.net Similarly, distinct probes have been designed for the ratiometric fluorescent detection of Hg²⁺ and the quenching-based detection of Cu²⁺, with applications in imaging these ions in living cells. nih.gov Other related structures have shown colorimetric and fluorescent responses to ions like Zn²⁺, Ni²⁺, and Al³⁺. nih.govnih.gov

The this compound molecule is anticipated to exhibit similar sensing capabilities. The aniline (B41778) nitrogen can serve as an additional binding site, potentially enhancing the affinity and selectivity for specific cations. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the aromatic system, which in turn influences the binding affinity and the resulting photophysical response upon metal ion coordination.

Below is a table summarizing the performance of representative benzothiazole-based fluorescent probes for various metal ions, illustrating the potential capabilities of the this compound structure.

Probe Structure ClassTarget AnalyteDetection MechanismDetection Limit (LOD)Reference
Benzothiazole-QuinolineFe³⁺Fluorescence Quenching0.64 µM researchgate.net
Benzothiazole-PhenolCu²⁺Fluorescence QuenchingNot Specified nih.gov
Benzothiazole-PhenolAl³⁺Ratiometric ShiftNot Specified nih.gov
Biphenyl-BenzothiazoleZn²⁺, Ni²⁺Colorimetric/Turn-offNot Specified nih.gov

Mechanisms of Analyte Recognition (e.g., Hydrogen Bonding, Charge/Energy Transfer)

The detection of analytes by this compound and related compounds is governed by several key photophysical mechanisms:

Intramolecular Charge Transfer (ICT): Many benzothiazole derivatives with donor-acceptor structures exhibit ICT upon photoexcitation. The benzothiazole unit typically acts as an electron acceptor, while the aniline moiety serves as an electron donor. Upon binding a cationic analyte, the electron-donating ability of the aniline nitrogen is diminished, which perturbs the ICT process and leads to a change in the fluorescence emission. researchgate.netiaea.org

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence is normally quenched by an electron transfer process from a receptor unit (like the aniline group) to the excited fluorophore (the benzothiazole core). When a cation binds to the receptor, the electron transfer is inhibited, leading to a "turn-on" fluorescence response. mdpi.com

Hydrogen Bonding: The fluorine atom on the aniline ring is capable of acting as a weak hydrogen-bond acceptor. researchgate.net This interaction can play a role in the pre-organization of the sensor molecule for binding a specific analyte or in stabilizing the sensor-analyte complex, thereby contributing to selectivity. The N-H group of the aniline can also participate in hydrogen bonding.

Ligand-to-Metal Charge Transfer (LMCT): Upon coordination of the benzothiazole and aniline nitrogen atoms to a metal ion, a new electronic transition can occur where an electron is transferred from the ligand's molecular orbital to the metal ion's d-orbital. This LMCT process can lead to significant changes in the absorption spectrum and often results in fluorescence quenching. nih.gov

These mechanisms are not mutually exclusive and can operate concurrently to produce a highly selective and sensitive response to a target analyte.

Performance in Various Media (Aqueous vs. Organic Solutions)

The performance of fluorescent probes is often highly dependent on the solvent environment. Studies on structurally similar compounds, such as 4-(benzothiazol-2-yl)-N,N-diphenylaniline, show that their UV-Vis absorption spectra are largely insensitive to solvent polarity. raco.catraco.catresearchgate.net However, their fluorescence spectra exhibit significant solvatochromism, with emission maxima shifting to longer wavelengths (a red shift) as solvent polarity increases. raco.catresearchgate.net This phenomenon is a hallmark of a molecule with a large change in dipole moment upon excitation, consistent with an intramolecular charge transfer (ICT) state. raco.cat

For this compound, a similar trend is expected. In nonpolar organic solvents, a blue-shifted, more intense fluorescence is likely, whereas in polar solvents like acetonitrile or aqueous solutions, a red-shifted and potentially less intense emission would be observed due to the stabilization of the polar ICT excited state. researchgate.net In some cases, for related molecules, fluorescence quantum yield has been shown to decrease drastically in polar solvents. nih.gov The performance in aqueous media, which is crucial for many biological and environmental applications, often requires a balance between solubility and maintaining fluorescent efficiency. This is typically achieved by using mixed solvent systems, such as DMSO/H₂O or MeOH/H₂O, or by incorporating the probe into micelles. nih.govnih.gov

Application in Fluorescent Imaging and Analytical Chemistry

The favorable photophysical properties of benzothiazole derivatives make them excellent candidates for applications in analytical chemistry and bioimaging. The ability to selectively detect heavy metal ions has led to their use in monitoring these species in environmental and biological samples. researchgate.net

Fluorescent Imaging: Benzothiazole-based probes have been successfully used for fluorescence imaging of various metal ions, including Cu²⁺, Hg²⁺, and Fe³⁺, in living cells. researchgate.netnih.gov Their ability to function in physiological conditions, combined with low cytotoxicity, makes them valuable tools for studying the roles of these ions in biological processes. Fluorine-18 labeled benzothiazoles have also been developed as PET imaging agents for amyloid plaques in Alzheimer's disease research, highlighting the utility of fluorinated derivatives in bioimaging. nih.gov

Analytical Chemistry: Beyond imaging, these compounds are used to create simple and effective analytical tools. For example, probes have been incorporated into paper test strips for the rapid, naked-eye detection of metal ions like Al³⁺, providing a low-cost and portable method for on-site analysis. nih.gov

Applications in Material Science and Advanced Dye Technologies

The benzothiazole scaffold is not only useful for sensing but also serves as a fundamental building block for advanced materials and dyes due to its rigid, conjugated structure and inherent fluorescence.

Design of Fluorescent Dyes and Colorants with Enhanced Properties

The benzothiazole core is a key component in many synthetic fluorescent dyes. Its derivatives are known for their high quantum yields and excellent photostability. The electronic properties, and thus the color and fluorescence characteristics, of these dyes can be precisely tuned by chemical modification.

Incorporating an electron-donating group like an aniline and an electron-withdrawing group like fluorine onto the benzothiazole system creates a donor-π-acceptor (D-π-A) structure. This design strategy is highly effective for:

Tuning Emission Wavelength: Modifying the strength of the donor and acceptor groups allows for the synthesis of dyes that emit across the visible spectrum. niscpr.res.in

Increasing Stokes Shift: A large separation between the absorption and emission maxima (Stokes shift) is desirable to minimize self-quenching and background interference. Benzothiazole dyes are known for their characteristically large Stokes shifts. scholaris.canih.gov

Enhancing Quantum Yield: The rigid structure of the benzothiazole ring system restricts non-radiative decay pathways, often leading to high fluorescence quantum yields.

Development of Optically Active Materials and Components for Devices

The unique electronic and photophysical properties of benzothiazole derivatives make them attractive for use in optoelectronic devices. The related 2,1,3-benzothiadiazole (BTD) structure is a common acceptor unit used in the development of materials for organic electronics. mdpi.commdpi.com

Organic Light-Emitting Diodes (OLEDs): The high fluorescence efficiency and thermal stability of benzothiazole-based compounds make them suitable for use as emitter materials in OLEDs.

Organic Solar Cells: As strong electron acceptors, benzothiazole and benzothiadiazole units are incorporated into conjugated polymers for bulk-heterojunction solar cells. mdpi.com

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer character of D-π-A benzothiazole derivatives can give rise to large second-order NLO responses, making them candidates for applications in optical communications and data storage. researchgate.net

The introduction of fluorine in this compound can further enhance material properties by lowering the LUMO energy level, which is beneficial for electron transport materials, and by increasing intermolecular interactions through hydrogen bonding, which can influence molecular packing in the solid state and improve device performance. scholaris.ca

Conclusion and Future Research Directions

Synthesis of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline and its Derivatives: Accomplishments and Unexplored Avenues

The synthesis of 2-arylbenzothiazoles is well-established, often involving the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes or carboxylic acids, or the Jacobson synthesis involving the cyclization of thiobenzanilides. For this compound, established routes for similar compounds, such as 2-(4-amino-3-methylphenyl)benzothiazoles, provide a solid foundation. The strategic introduction of the fluorine atom onto the aniline (B41778) ring prior to its condensation with a benzothiazole (B30560) precursor is a key step that leverages the known benefits of fluorination in enhancing metabolic stability and binding affinity. researchgate.netdocumentsdelivered.com

However, the landscape of synthetic exploration is far from exhausted. Future synthetic endeavors should focus on:

Novel Synthetic Methodologies: Developing more efficient, greener, and cost-effective synthetic routes. This could involve exploring novel catalytic systems, microwave-assisted synthesis, or continuous flow processes to improve yields and reduce reaction times.

Derivatization Strategies: A significant unexplored avenue lies in the extensive derivatization of the parent molecule. The primary amine group offers a versatile handle for the introduction of a wide array of functional groups through techniques like acylation, alkylation, and Schiff base formation. Such derivatization can lead to the creation of extensive libraries of novel compounds with potentially enhanced biological activities.

Prodrug Development: To overcome challenges related to solubility and bioavailability, the synthesis of prodrugs represents a promising direction. Conjugation of amino acids to the exocyclic amine, a strategy successfully employed for other antitumor benzothiazoles, could enhance water solubility and facilitate in vivo delivery. researchgate.netmdpi.com

Bridging Computational Predictions with Experimental Observations

The interplay between computational modeling and experimental validation is crucial for the rational design of novel molecules. For this compound, computational studies can provide invaluable insights into its structure-activity relationships (SAR).

Future research should prioritize:

Density Functional Theory (DFT) Calculations: To predict the molecule's electronic properties, reactivity, and spectroscopic characteristics. This can help in understanding its stability and potential interaction sites.

Molecular Docking Simulations: To predict the binding affinity and mode of interaction with various biological targets, such as enzymes and receptors implicated in diseases like cancer and Alzheimer's. This can guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: By creating a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with their therapeutic effects.

A critical aspect will be the seamless integration of these computational predictions with experimental data. The synthesis of predicted high-activity compounds and their subsequent in vitro and in vivo testing will be essential to validate and refine the computational models, creating a powerful feedback loop for accelerated drug discovery.

Advancements in Targeted Therapeutic Agent Design

The 2-(4-aminophenyl)benzothiazole scaffold is renowned for its potent and selective antitumor properties. researchgate.netnih.gov The introduction of a fluorine atom in this compound is anticipated to enhance these properties.

Future therapeutic design should focus on:

Anticancer Drug Discovery: Extensive screening of the parent compound and its derivatives against a panel of human cancer cell lines is a priority. Given the activity of its analogs, particular attention should be paid to breast, ovarian, renal, and colon cancer lines. nih.gov Mechanistic studies to elucidate the mode of action, which for similar compounds involves the induction of cytochrome P450 1A1, will be critical. researchgate.netdocumentsdelivered.com

Neurodegenerative Diseases: Benzothiazole derivatives have also shown promise as agents for the diagnosis and therapy of Alzheimer's disease, largely due to their ability to interact with amyloid fibrils. mdpi.com The potential of this compound and its derivatives as imaging agents or therapeutic modulators of amyloid-beta aggregation warrants thorough investigation.

Antimicrobial Agents: The broad biological activity of the benzothiazole nucleus suggests potential applications in combating infectious diseases. Screening against various bacterial and fungal strains could uncover novel antimicrobial leads.

Innovations in Chemo-sensing Technology and Material Development

The inherent fluorescent properties of the benzothiazole core make it an attractive scaffold for the development of chemosensors.

Future research in this area should explore:

Selective Ion and Molecule Detection: Designing and synthesizing derivatives of this compound that can act as selective fluorescent or colorimetric sensors for specific metal ions, anions, or biologically important molecules. The amino group provides a convenient point for attaching receptor units.

Bioimaging Probes: Developing fluorescent probes for the imaging of specific cellular components or processes. The ability of benzothiazoles to cross cell membranes and their favorable photophysical properties make them suitable candidates for live-cell imaging applications.

Advanced Materials: Investigating the potential of incorporating this fluorinated benzothiazole into polymers or other materials to create novel functional materials with unique optical or electronic properties.

Synergistic Approaches for Multidisciplinary Research

The full potential of this compound can only be realized through a concerted, multidisciplinary research effort.

Future progress will depend on:

Collaboration between Chemists, Biologists, and Pharmacologists: Synthetic chemists can create novel derivatives, biologists can screen them for activity, and pharmacologists can evaluate their in vivo efficacy and safety.

Integration of Computational and Experimental Sciences: As highlighted earlier, a close collaboration between computational chemists and experimental scientists will be key to accelerating the design-synthesis-testing cycle.

Academia-Industry Partnerships: Bridging the gap between academic research and industrial development will be crucial for translating promising laboratory findings into tangible therapeutic or technological applications.

Q & A

Q. What are the standard synthetic routes for 4-(1,3-benzothiazol-2-yl)-3-fluoroaniline, and how do reaction conditions influence yield?

The synthesis typically begins with nucleophilic substitution or coupling reactions. For example, 3-fluoroaniline can react with 2-chlorobenzothiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–120°C) to introduce the benzothiazole moiety . Reaction time and solvent polarity critically affect yield: prolonged heating (12–24 hours) and polar aprotic solvents (e.g., DMSO) enhance substitution efficiency. Impurities like unreacted starting materials or byproducts (e.g., dehalogenated intermediates) are common; purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to assign aromatic protons, fluorine coupling patterns, and benzothiazole resonance. For example, the fluorine atom at the 3-position induces distinct splitting in adjacent proton signals . X-ray crystallography (if crystalline) provides bond-length and angle data, revealing intramolecular interactions such as hydrogen bonding between the aniline NH and benzothiazole sulfur . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₀FN₂S: calc. 252.0563, obs. 252.0565) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the benzothiazole ring) or solvent-dependent shifts. To resolve these:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimizing geometry and simulating NMR chemical shifts.
  • Use 2D NMR techniques (COSY, NOESY) to confirm connectivity and spatial interactions .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., sulfonamide formation) at the aniline group?

The electron-withdrawing benzothiazole and fluorine substituents deactivate the aniline NH, requiring activation via protonation or Lewis acids (e.g., ZnCl₂). For sulfonamide synthesis:

  • Use bulky sulfonyl chlorides (e.g., mesitylenesulfonyl chloride) to reduce steric hindrance.
  • Employ microwave-assisted synthesis (60–100°C, 30 minutes) to accelerate sluggish reactions.
  • Monitor reaction progress via HPLC-MS to detect intermediates and byproducts .

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?

X-ray studies reveal that the aniline NH forms hydrogen bonds with benzothiazole sulfur (N–H···S, ~3.2 Å) or adjacent fluorine atoms (N–H···F, ~2.8 Å), stabilizing crystal packing . π-Stacking between benzothiazole and aniline rings (3.4–3.6 Å spacing) enhances thermal stability. Graph set analysis (Etter’s notation) categorizes these interactions into motifs like R22(8)R_2^2(8), critical for predicting co-crystal formation .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

The benzothiazole moiety acts as a pharmacophore for targeting ATP-binding pockets in kinases. The fluorine atom enhances binding via dipole interactions with serine/threonine residues. For example, in kinase inhibition assays:

  • Competitive inhibition is confirmed via Lineweaver-Burk plots (unchanged VmaxV_{max}, increased KmK_m).
  • Docking simulations (AutoDock Vina) show favorable binding energy (-9.2 kcal/mol) with hydrophobic interactions in the kinase active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.